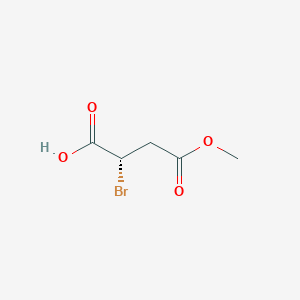

![molecular formula C12H22N2O2 B2551383 叔丁基(1S,5R)-1-(氨甲基)-3-氮杂双环[3.2.0]庚烷-3-羧酸酯 CAS No. 2418594-47-3](/img/structure/B2551383.png)

叔丁基(1S,5R)-1-(氨甲基)-3-氮杂双环[3.2.0]庚烷-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

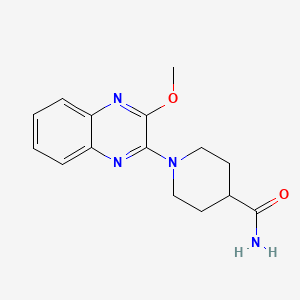

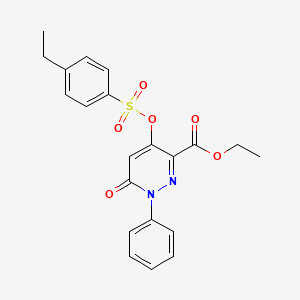

The compound of interest, tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate, is a structurally complex molecule that falls within the category of azabicycloalkane amino acids. These compounds are known for their utility in the field of peptide-based drug discovery as they serve as rigid dipeptide mimetics, which are crucial for structure-activity studies .

Synthesis Analysis

The synthesis of related azabicycloalkane carboxylates has been achieved through various synthetic routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized using scalable routes, highlighting the potential for large-scale production of such compounds . Similarly, the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was improved by starting from commercially available chiral lactone, demonstrating the importance of starting material selection in the synthesis of complex azabicycloalkanes .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was also characterized, showcasing the ability to synthesize and analyze chiral azabicycloalkane derivatives .

Chemical Reactions Analysis

The chemical reactivity of azabicycloalkane carboxylates allows for further derivatization and the formation of novel compounds. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involved the formation of diastereomeric salts and chromatography on a chiral stationary phase, indicating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloalkane carboxylates are influenced by their molecular structure. The crystallographic analysis provides insights into the space group, cell dimensions, and density, which are essential for understanding the compound's behavior in different environments. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed a monoclinic space group with specific cell dimensions and density . These properties are critical for the application of these compounds in drug design and synthesis.

科学研究应用

合成和分子结构

相关双环化合物的合成一直是医学化学和材料科学中感兴趣的话题。Moriguchi 等人 (2014) 讨论了叔丁基 3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯的合成,通过单晶 X 射线衍射分析揭示了分子结构的见解。本研究强调了该化合物的双环[2.2.2]辛烷结构,具有内酯和哌啶基,表明此类化合物在进一步化学改性和应用中具有结构多功能性 (Moriguchi 等人,2014)。

可扩展合成路线

Maton 等人 (2010) 提出了一种类似双环化合物的对映体纯衍生物的高效且可扩展的合成路线。该研究重点介绍了对传统方法的改进,重点是叔丁基-(1R,4S,6R)-4-(羟甲基)-3-氮杂双环[4.1.0]庚烷-3-羧酸酯的合成,展示了该化合物在大规模生产中的潜力及其在合成化学中的相关性 (Maton 等人,2010)。

在哌啶合成中的应用

Harmsen 等人 (2011) 探索了叔丁基反式-4-乙炔基-3-羟基哌啶-1-羧酸酯作为制备取代哌啶的新支架,突出了该化合物在使哌啶衍生物多样化中的效用。这项工作展示了该化合物在实现哌啶功能化中的作用,这在各种药物应用中很有价值 (Harmsen 等人,2011)。

属性

IUPAC Name |

tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-9-4-5-12(9,7-13)8-14/h9H,4-8,13H2,1-3H3/t9-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCVLKAYBDLJMG-CABZTGNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC2(C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

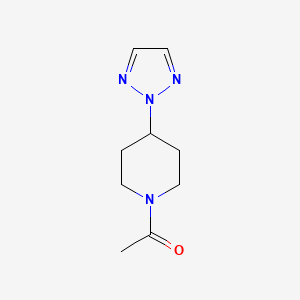

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone](/img/structure/B2551311.png)

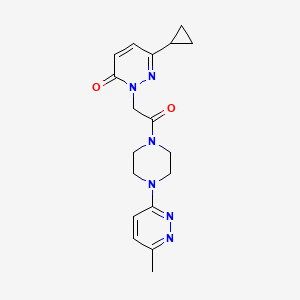

![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)

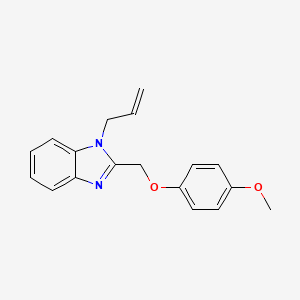

![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)